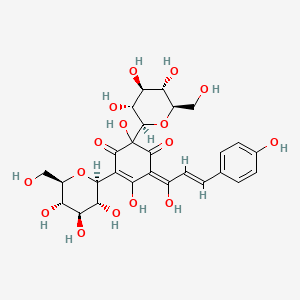
水飞蓟黄素A
描述
Hydroxysafflor yellow A is a C-glycosyl compound that is 3,4,5-trihydroxycyclohexa-2,5-dien-1-one which is substituted by beta-D-glucosyl groups at positions 2 and 4, and by a p-hydroxycinnamoyl group at position 6. It is the main bioactive compound of a traditional Chinese medicine obtained from safflower (Carthamus tinctorius). It has a role as an anti-inflammatory agent, an antioxidant, a platelet aggregation inhibitor, an antineoplastic agent, a radical scavenger, an EC 3.2.1.48 (sucrose alpha-glucosidase) inhibitor, a neuroprotective agent and a plant metabolite. It is a C-glycosyl compound, a member of phenols, an enone and an enol.
Hydroxysafflor Yellow A is a natural product found in Carthamus tinctorius with data available.
科学研究应用
水飞蓟黄素A:科学研究应用综合分析:
药理特性
This compound (HSYA) 从红花植物中提取,具有多种药理活性。它以其抗氧化、抗炎、抗凝血和抗癌作用而闻名。这些特性使其成为开发治疗各种疾病的宝贵化合物 .
代谢疾病管理
HSYA 在管理癌症、糖尿病和心血管疾病等代谢疾病方面显示出希望。其在这些领域的功效引发了对其在制药、食品和化妆品行业应用的兴趣 .
纳米乳剂配方
最近的研究探索了 HSYA 在纳米乳剂形式中的应用,以增强其物理化学性质和体内性能。这种应用可以提高 HSYA 在治疗环境中的递送和功效 .
类黄酮生物合成基因调控
HSYA 在红花类黄酮的生物合成和调控中起着作用。了解 HSYA 的基因调控可以促进红花类黄酮的栽培和利用 .
骨关节炎治疗
研究调查了 HSYA 对体外骨关节炎模型的影响。该化合物对炎症和氧化应激标志物的影响表明其在治疗骨关节炎疾病方面的潜力 .
脑缺血治疗
HSYA 已被临床用于治疗缺血性脑血管疾病,因为它具有保护脑缺血的潜力。其生物活性成分有助于其在这些神经疾病中的治疗应用 .
作用机制
Target of Action
Hydroxysafflor Yellow A (HSYA), also known as Safflomin A, is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.) . It has been found to target several key proteins and receptors in the body. Some of the primary targets include the platelet-activating factor (PAF) receptor , the nuclear factor kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathways . Other targets include heat shock protein 90 alpha family class A member 1, IL-1β, E1A-binding protein p300 (EP300), protein kinase C alpha (PRKCA), IkappaB kinase beta (IKBKB), and signal transducer and activator of transcription 3 (STAT3) .
Mode of Action
HSYA interacts with its targets to exert its pharmacological effects. For instance, it inhibits the activation of the PAF receptor, which plays a crucial role in the pathology of bronchial asthma . HSYA also suppresses the activation of the NF-κB and MAPK pathways . Furthermore, it modulates the JAK2/STAT3 and SOCS3 signaling pathways in different manners .
Biochemical Pathways
HSYA affects several biochemical pathways. It inhibits the activation of the PAF receptor, leading to a decrease in the inflammatory response, which is key in the pathology of asthma . It also suppresses the activation of the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation . Moreover, HSYA modulates the JAK2/STAT3 and SOCS3 signaling pathways, which play crucial roles in cell signaling and immune responses .
Pharmacokinetics
HSYA has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects . Its clinical applications have been hampered by its chemical instability and low bioavailability . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HSYA are still under investigation.
Result of Action
HSYA has a wide range of molecular and cellular effects. It has been shown to increase cell viability, suppress cell apoptosis, and reduce oxidative stress . It also inhibits the over-production of pro-inflammatory cytokines and the degradation of the extracellular matrix . Furthermore, HSYA can enhance ATP levels and improve mitochondrial energy metabolism .
Action Environment
The action, efficacy, and stability of HSYA can be influenced by various environmental factors. For instance, HSYA is highly soluble in water, but hardly dissolves in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform This solubility profile can affect its bioavailability and thus its pharmacological effects
生化分析
Biochemical Properties
Hydroxysafflor Yellow A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the JAK/STAT3 signaling pathways by inhibiting HIF-1α . It also suppresses IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .
Cellular Effects
Hydroxysafflor Yellow A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tissue lung damage through Toll-Like Receptor (TLR) 4, inhibits phosphorylation of the NF-κB pathway, and plays a role in balancing the up-regulation and down-regulation of inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of Hydroxysafflor Yellow A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to suppress the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, Hydroxysafflor Yellow A shows changes in its effects. It has been found that Hydroxysafflor Yellow A can travel across the blood-brain barrier, significantly reducing the infarct volume and improving the neurological functions of rats with ischemia .
Dosage Effects in Animal Models
The effects of Hydroxysafflor Yellow A vary with different dosages in animal models. For instance, it has been shown to significantly improve the learning and memory of rats subjected to MCAO model in the Morris water maze (MWM) and passive avoidance tasks .
Metabolic Pathways
Hydroxysafflor Yellow A is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it has been shown to suppress IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .
Transport and Distribution
Hydroxysafflor Yellow A is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For instance, it has been found that Hydroxysafflor Yellow A is poorly absorbed across the intestinal epithelium mainly via passive diffusion with both transcellular and paracellular pathways, and carrier-mediated transport mechanisms are also implicated in absorption .
Subcellular Localization
The subcellular localization of Hydroxysafflor Yellow A and its effects on activity or function have been studied. For instance, it has been found that CtF3H, a flavanone 3-hydroxylase gene from safflower that shares high conserved residues and confidence with F3H from other plants, is localized in the nuclear and cytosol of onion epidermal cells .
属性
CAS 编号 |
78281-02-4 |
|---|---|
分子式 |
C27H32O16 |
分子量 |
612.5 g/mol |
IUPAC 名称 |
2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 |
InChI 键 |
IAVUBSCVWHLRGE-MFMRYLTCSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Hydroxysafflor yellow A; Safflomin A; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hydroxysafflor Yellow A?
A: The molecular formula of Hydroxysafflor Yellow A is C27H30O16, and its molecular weight is 610.51 g/mol. []
Q2: Are there any characteristic spectroscopic data available for Hydroxysafflor Yellow A?
A: Yes, Hydroxysafflor Yellow A is often analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. The maximum UV absorbance (λmax) for Hydroxysafflor Yellow A is typically observed around 403 nm. [, , , ]
Q3: How is Hydroxysafflor Yellow A absorbed and distributed in the body?
A: Research indicates that Hydroxysafflor Yellow A is poorly absorbed from the gastrointestinal tract. After absorption, it is rapidly distributed and eliminated from the body. []
Q4: What are the primary routes of excretion for Hydroxysafflor Yellow A?
A: Following intravenous administration, Hydroxysafflor Yellow A is primarily excreted in urine. After oral administration, a significant portion is excreted in feces, with smaller amounts appearing in bile and urine. []
Q5: Does the presence of other herbs in formulations impact the pharmacokinetics of Hydroxysafflor Yellow A?
A: Yes, studies have shown that other herbs in compound preparations can significantly improve the absorption and bioavailability of Hydroxysafflor Yellow A. []
Q6: What are the potential cardioprotective effects of Hydroxysafflor Yellow A?
A: Studies using a rat model of myocardial infarction (induced by coronary artery ligation) showed that Hydroxysafflor Yellow A significantly reduced myocardial infarction size. It also demonstrated antioxidant effects by inhibiting the elevation of creatine kinase activity and malondialdehyde content while increasing superoxide dismutase activity. []
Q7: How does Hydroxysafflor Yellow A exert its cardioprotective effects?
A: Research suggests that Hydroxysafflor Yellow A's cardioprotective effects are linked to its ability to prevent the opening of the mitochondrial permeability transition pore in cardiac myocytes, thereby protecting the cells from damage during reoxygenation after an ischemic event. []
Q8: Does Hydroxysafflor Yellow A exhibit any neuroprotective effects?
A: Yes, studies in a rat model of focal cerebral ischemia-reperfusion injury demonstrated that Hydroxysafflor Yellow A improved neurological function and reduced cerebral infarction size. These effects were observed to be superior to those of nimodipine, a commonly used neuroprotective drug. []
Q9: What are the possible mechanisms behind the neuroprotective effects of Hydroxysafflor Yellow A?
A: Research suggests that Hydroxysafflor Yellow A's neuroprotective mechanisms may involve enhancing cerebral cortex blood flow, inhibiting cell apoptosis, and suppressing the activation of inflammatory signaling pathways. []
Q10: What analytical methods are commonly employed for the quantification of Hydroxysafflor Yellow A?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) and Mass Spectrometry (MS), is widely used for the determination of Hydroxysafflor Yellow A in various matrices, including plant material, biological samples, and pharmaceutical formulations. [, , , , , , , , , , , , , , , , ]
Q11: Are there any specific considerations for developing and validating analytical methods for Hydroxysafflor Yellow A?
A: Yes, due to the potential instability of Hydroxysafflor Yellow A, it is crucial to validate analytical methods thoroughly. This includes assessing factors like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. [, ]
Q12: Has Hydroxysafflor Yellow A been investigated for its potential in other therapeutic areas?
A: Yes, research has explored the potential of Hydroxysafflor Yellow A for its antiallergic properties. Studies using rat basophilic leukemia 2H3 cells suggest that Hydroxysafflor Yellow A may inhibit immunoglobulin E-induced release of allergic mediators, indicating a possible role in managing allergic reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)
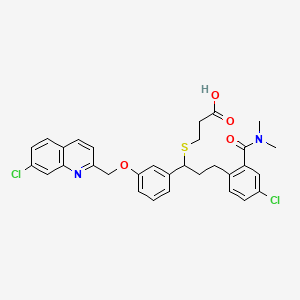
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)
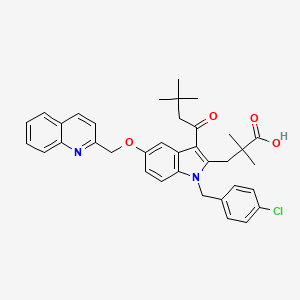
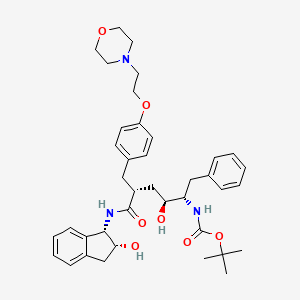
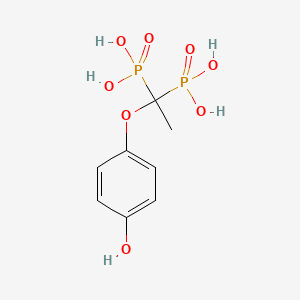
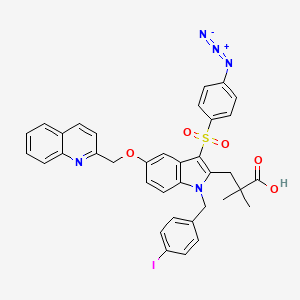
![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)
![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)

![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)
